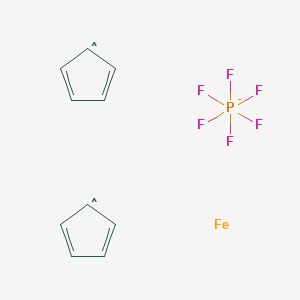

Ferroceniumhexafluorophosphat, 97%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

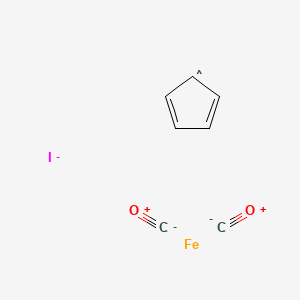

Ferrocenium hexafluorophosphate (FcPF6) is a ferrocenium cation used to prepare catalysts for the asymmetric epoxidation of olefins, carbonylations of nitroaromatics, and the isomerization of a strained diene .

Synthesis Analysis

A facile and effective strategy for the preparation of a series of ferricenium complexes bearing either electron-donating or electron-withdrawing substituents with weakly coordinating anions such as [B (C 6 F 5) 4] − or SbF 6− is reported . The synthesis of ferrocene was serendipitous .Molecular Structure Analysis

The X-ray structures of the six electron-deficient ferricenium derivatives are of particular interest as only a handful (∼5) of such derivatives have been structurally characterized to date . The average Fe-C bond length is 2.047 Å, which is virtually indistinguishable from the Fe-C distance in ferrocene .Chemical Reactions Analysis

Ferrocenium salts are one-electron oxidizing agents, and the reduced product, ferrocene, is relatively inert and readily separated from ionic products . The ferrocene–ferrocenium couple is often used as a reference in electrochemistry .Physical And Chemical Properties Analysis

Ferrocenium hexafluorophosphate is deep blue in color and paramagnetic . In acetonitrile solution that is 0.1 M in NBu 4 PF 6, the Fc + /Fc couple is +0.641 V with respect to the normal hydrogen electrode .Wissenschaftliche Forschungsanwendungen

Organische Synthese

Ferroceniumhexafluorophosphat wird häufig in der organischen Synthese verwendet {svg_1}. Es kann leicht aus Ferrocen durch synthetische Herstellung oder in situ Reaktion gewonnen werden {svg_2}. Das Ferroceniumion kann als ein-Elektronen-Oxidationsmittel wirken und so eine Reihe von Radikalprozessen initiieren oder fördern {svg_3}.

Lewis-Säuren

Ferroceniumsalze, einschließlich Ferroceniumhexafluorophosphat, können als milde Lewis-Säuren wirken {svg_4}. Diese Eigenschaft ermöglicht es ihnen, an verschiedenen chemischen Reaktionen teilzunehmen, wodurch ihre Vielseitigkeit im Bereich der Chemie erhöht wird {svg_5}.

Ein-Elektronen-Oxidationsmittel

Ferroceniumsalze können als ein-Elektronen-Oxidationsmittel wirken {svg_6}. Diese Eigenschaft ist besonders nützlich bei der Initiierung oder Förderung von Radikalprozessen {svg_7}.

Elektronendonor

Ferrocen, aus dem Ferroceniumhexafluorophosphat gewonnen wird, kann Elektronen an geeignete Substrate abgeben, was zu nützlichen Transformationen führt {svg_8}.

Katalysatorvorbereitung

Das Ferroceniumkation wurde zur Herstellung von Katalysatoren für die asymmetrische Epoxidierung von Olefinen, die Carbonylierung von Nitroaromaten und die Isomerisierung eines gespannten Diens verwendet {svg_9} {svg_10}.

Elektrochemische Untersuchungen

Ferroceniumhexafluorophosphat wurde eingehend auf seine elektronischen Strukturen im Grundzustand sowohl in Lösung als auch im Festzustand unter Verwendung von Infrarot- (IR) - und Kernmagnetresonanz- (NMR) -Spektroskopie sowie Einkristall-Röntgenkristallographie und elektrochemischen Messungen untersucht {svg_11}.

Lithium-Ionen-Batterien

Ferroceniumhexafluorophosphat wurde bei der Herstellung und Charakterisierung flexibler Lithium-Eisenphosphat/Graphen/Cellulose-Elektroden für Lithium-Ionen-Batterien verwendet {svg_12}.

Detektion von Phosphat-Ionen

Ferroceniumhexafluorophosphat wurde bei der Entwicklung eines Azin-basierten Sensors für den selektiven Nachweis von Cu2+-Ionen und dessen Kupferkomplex für die Detektion von Phosphat-Ionen unter physiologischen Bedingungen und in lebenden Zellen verwendet {svg_13}.

Wirkmechanismus

Target of Action

Ferrocenium hexafluorophosphate is an organometallic compound that primarily targets organic compounds in chemical reactions . It is often used in organic synthesis, where it acts as a one-electron oxidant .

Mode of Action

The ferrocenium ion in Ferrocenium hexafluorophosphate can act as a one-electron oxidant, initiating or promoting a range of radical processes . It can donate electrons to suitable substrates, resulting in useful transformations . Additionally, Ferrocenium salts can also act as mild Lewis acids .

Biochemical Pathways

Ferrocenium hexafluorophosphate is involved in various organic reactions. For instance, it can accelerate the solvent-free cyanosilylation of carbonyl compounds . It has also been used to prepare catalysts for the asymmetric epoxidation of olefins, carbonylations of nitroaromatics, and the isomerization of a strained diene .

Pharmacokinetics

Its solubility in acetonitrile suggests that it may have good bioavailability in certain environments.

Result of Action

The result of Ferrocenium hexafluorophosphate’s action is the transformation of organic compounds. For example, it can transform aromatic aldehydes and ketones into corresponding silylated cyanohydrins . The reduced product, ferrocene, is relatively inert and readily separated from ionic products .

Action Environment

The action of Ferrocenium hexafluorophosphate can be influenced by environmental factors. For instance, the solvent dielectric constant can affect the energy barrier for rotation around the metal–ligand bond in these systems . Furthermore, the oxidation potential of the ferrocenium ion can be modified by altering the substitution on the cyclopentadienyl rings .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Ferrocenium hexafluorophosphate is known for its one-electron oxidizing properties . The reduced product, ferrocene, is relatively inert and readily separated from ionic products . The ferrocenium ion can act as a one-electron oxidant and thus initiate or promote a range of radical processes .

Cellular Effects

It has been observed that ferrocenium, the oxidized form of ferrocene, can induce ferroptosis, an iron-dependent form of regulated cell death driven by an overload of lipid peroxides in cellular membranes .

Molecular Mechanism

The molecular mechanism of Ferrocenium hexafluorophosphate involves its ability to act as a one-electron oxidizing agent . This property allows it to initiate or promote various radical processes . The ferrocenium ion is in its ground state a low-spin d5 complex with one unpaired electron .

Metabolic Pathways

The ferrocene–ferrocenium couple is often used as a reference in electrochemistry .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Ferrocenium hexafluorophosphate can be achieved through the oxidation of ferrocene using a strong oxidizing agent followed by the reaction with hexafluorophosphoric acid.", "Starting Materials": [ "Ferrocene", "Nitric acid", "Hexafluorophosphoric acid", "Acetonitrile" ], "Reaction": [ "Dissolve ferrocene in acetonitrile", "Add nitric acid to the solution and stir for several hours to oxidize ferrocene to ferrocenium nitrate", "Add hexafluorophosphoric acid to the solution to form Ferrocenium hexafluorophosphate", "Filter the solution to obtain the solid product", "Wash the solid product with acetonitrile to remove impurities", "Dry the product under vacuum" ] } | |

CAS-Nummer |

11077-24-0 |

Molekularformel |

C10H20F6FeP- |

Molekulargewicht |

341.07 g/mol |

IUPAC-Name |

cyclopentane;iron;hexafluorophosphate |

InChI |

InChI=1S/2C5H10.F6P.Fe/c2*1-2-4-5-3-1;1-7(2,3,4,5)6;/h2*1-5H2;;/q;;-1; |

InChI-Schlüssel |

IAZZKFUOICUZOM-UHFFFAOYSA-N |

SMILES |

C1=C[CH]C=C1.C1=C[CH]C=C1.F[P-](F)(F)(F)(F)F.[Fe] |

Kanonische SMILES |

C1CCCC1.C1CCCC1.F[P-](F)(F)(F)(F)F.[Fe] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.